molecular formula C20H16N2O4S B2423675 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 1164461-15-7

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2423675
CAS No.: 1164461-15-7
M. Wt: 380.42
InChI Key: LCLXIBQGTCSGBQ-GUSDSWBTSA-N
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Description

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylallylidene group, and a hydroxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-16-11-9-15(10-12-16)21-18(24)13-22-19(25)17(27-20(22)26)8-4-7-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,21,24)/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLXIBQGTCSGBQ-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of Phenylallylidene Group:

    Attachment of Hydroxyphenylacetamide Moiety: The final step involves the acylation of the thiazolidinone derivative with 4-hydroxyphenylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the phenylallylidene moiety.

    Substitution: The hydroxy group in the hydroxyphenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted hydroxyphenylacetamide derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds synthesized from thiazolidinones have been evaluated for cytotoxicity against prostate cancer and melanoma cells, demonstrating significant activity .

Anticonvulsant Properties

Research has also focused on the anticonvulsant potential of thiazolidinones. A study synthesized several derivatives and screened them for anticonvulsant activity, suggesting that modifications to the thiazolidinone structure can enhance efficacy against seizures .

Acetylcholinesterase Inhibition

Compounds containing the thiazolidinone framework have been investigated as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving cognitive function. In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against this enzyme .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
AnticancerThiazolidinone A12.5
AnticonvulsantThiazolidinone B15.0
Acetylcholinesterase InhibitionThiazolidinone C2.7

Mechanism of Action

The mechanism of action of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes, disruption of cell wall synthesis, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Phenylallylidene Derivatives: Studied for their antimicrobial activities.

    Hydroxyphenylacetamide Derivatives: Investigated for their anti-inflammatory properties.

Uniqueness

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is unique due to its combined structural features, which confer a broad spectrum of potential biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Biological Activity

Overview

The compound 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide (CAS No: 496020-74-7) is a thiazolidine derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazolidine core is known for its interactions with various biological targets, making this compound a promising candidate for drug development.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis Methods

The synthesis typically involves:

  • Formation of the Thiazolidine Ring : This is achieved through cyclization reactions involving thiourea derivatives and α-halo acids, often in the presence of bases like sodium hydroxide.
  • Introduction of the Phenylallylidene Group : This step is performed via condensation reactions with cinnamaldehyde, usually catalyzed by acetic acid or p-toluenesulfonic acid .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In various studies:

  • The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • It showed notable inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .
Microbial Strain Zone of Inhibition (mm)
Staphylococcus aureus (Gram-positive)12 - 14
Escherichia coli (Gram-negative)10 - 12
Pseudomonas aeruginosa (Gram-negative)6 - 8

Anticancer Activity

In vitro studies have highlighted the compound's anticancer potential:

  • It has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma).
  • Results from MTT assays showed significant cytotoxic effects, suggesting that the compound may induce apoptosis in cancer cells .
Cell Line IC50 Value (µM)
MCF-715
HeLa18
A54920

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • It was found to inhibit pro-inflammatory cytokines in cell cultures.
  • This suggests a potential mechanism for reducing inflammation in various diseases .

The biological activity of this compound is likely due to:

  • Interaction with Enzymes : The thiazolidine moiety may interact with enzymes involved in metabolic pathways, influencing cellular processes.
  • Modulation of Receptors : The phenylallylidene group enhances binding to biological targets, improving efficacy against pathogens and cancer cells .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, further contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of similar thiazolidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity against common pathogens, reinforcing the importance of structural modifications in enhancing bioactivity .
  • Cytotoxicity Assessments : Research involving different acetamide derivatives showed promising results in inhibiting tumor growth across multiple cancer cell lines, supporting further investigation into their mechanisms .
  • Inflammation Models : Animal models treated with thiazolidine derivatives displayed reduced inflammation markers, suggesting potential applications in inflammatory diseases .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing thiazolidinone derivatives like 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide?

Methodological Answer:

  • Reagents & Solvents : Use 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and appropriate oxo-compounds in a DMF-acetic acid (1:2 v/v) mixture .
  • Procedure : Reflux for 2 hours under controlled temperature (80–90°C). Post-reaction, cool and recrystallize using DMF-ethanol (1:1) for higher purity .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .

Advanced Synthesis: Stereochemical Control

Q. Q2. How can solvent systems influence the Z/E isomer ratio in the allylidene moiety during synthesis?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring the Z-configuration in the thiazolidinone core. Acetic acid enhances protonation, stabilizing the E-configuration in the allylidene group .
  • Validation : Use NOESY NMR to confirm spatial proximity of protons in the allylidene group, distinguishing Z/E isomers .

Basic Characterization

Q. Q3. What spectroscopic techniques resolve overlapping signals in thiazolidinone derivatives?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups: C=O (1735–1685 cm⁻¹), C=S (690 cm⁻¹), and NH (3240 cm⁻¹) .
  • NMR : Use ¹³C DEPT-135 to differentiate CH₂/CH₃ groups. For aromatic protons, employ COSY to resolve coupling patterns .

Advanced Characterization

Q. Q4. How do X-ray crystallography and computational methods complement stereochemical analysis?

Methodological Answer:

  • X-ray : Resolve absolute configuration but requires high-purity crystals.
  • Computational : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereochemistry .
  • Case Study : used molecular docking to confirm bioactive conformers aligned with PPARγ receptors .

Biological Evaluation

Q. Q5. How to design assays for evaluating anticancer activity of this compound?

Methodological Answer:

  • In Vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .

Computational Modeling

Q. Q6. What protocols ensure accurate docking studies for PPARγ receptor binding?

Methodological Answer:

  • Protein Preparation : Retrieve PPARγ structure (PDB ID: 2PRG), remove water, add hydrogens, and assign charges (AMBER force field).
  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*). Perform flexible docking with AutoDock Vina, validating poses via RMSD clustering .

ADMET Profiling

Q. Q7. How to design in vitro ADMET protocols for this compound?

Methodological Answer:

  • Absorption : Caco-2 permeability assay.
  • Metabolism : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
  • Toxicity : Ames test for mutagenicity; hemolysis assay for erythrocyte compatibility .

Structure-Activity Relationship (SAR)

Q. Q8. Which structural modifications enhance anticancer activity while reducing toxicity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve PPARγ binding. Replace the 4-hydroxyphenyl group with 4-isopropylphenyl to enhance lipophilicity and bioavailability .
  • Validation : Compare IC₅₀ values of derivatives in (e.g., compound 5e vs. 5f) .

Data Contradictions & Reproducibility

Q. Q9. How to address variability in synthetic yields (76–83%) across similar compounds?

Methodological Answer:

  • Troubleshooting : Optimize stoichiometry (e.g., oxo-compound excess to 0.03 mol) and monitor reaction progress via TLC.
  • Case Study : achieved 83% yield for 5g by recrystallizing in DMF-acetic acid, while lower yields (76%) in 5f correlated with ethanol recrystallization .

Green Chemistry & Sustainability

Q. Q10. How to apply reaction design principles to improve synthetic sustainability?

Methodological Answer:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Use microwave-assisted synthesis to reduce reaction time (from 2 hours to 30 minutes) and energy consumption .

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